Biotin-PEG12-TFP ester

描述

属性

IUPAC Name |

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H69F4N3O16S/c44-33-31-34(45)40(47)42(39(33)46)66-38(52)5-7-54-9-11-56-13-15-58-17-19-60-21-23-62-25-27-64-29-30-65-28-26-63-24-22-61-20-18-59-16-14-57-12-10-55-8-6-48-37(51)4-2-1-3-36-41-35(32-67-36)49-43(53)50-41/h31,35-36,41H,1-30,32H2,(H,48,51)(H2,49,50,53)/t35-,36-,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQTIPJSYUMZZNU-XRBIJUOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC3=C(C(=CC(=C3F)F)F)F)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC3=C(C(=CC(=C3F)F)F)F)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H69F4N3O16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

992.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Biotin-PEG12-TFP Ester: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-PEG12-TFP ester, a key reagent in modern bioconjugation. We will delve into its chemical structure, physicochemical properties, and its application in the biotinylation of proteins and other biomolecules. This document offers detailed experimental protocols and visual representations of key processes to facilitate its effective use in research and development.

Core Concepts: Understanding this compound

This compound is a sophisticated biotinylation reagent designed for the efficient and specific labeling of biomolecules. It is composed of three key functional units:

-

Biotin (B1667282): A vitamin with an exceptionally high affinity for avidin (B1170675) and streptavidin, forming the basis for numerous detection and purification systems.

-

PEG12 (Polyethylene Glycol) Spacer: A 12-unit polyethylene (B3416737) glycol linker that enhances the water solubility of the reagent and the resulting biotinylated molecule. This hydrophilic spacer also minimizes steric hindrance, ensuring that the biotin moiety remains accessible for binding to avidin or streptavidin. The defined length of the PEG spacer reduces the potential for aggregation of the labeled protein.

-

TFP (2,3,5,6-Tetrafluorophenyl) Ester: A highly reactive amine-specific functional group. TFP esters are known for their enhanced stability in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugations.

The strategic combination of these three components makes this compound a superior choice for a wide range of applications, including ELISA, pull-down assays, affinity chromatography, and the development of antibody-drug conjugates.

Physicochemical Properties

The following table summarizes the key quantitative data for this compound, providing a clear reference for its use in experimental design.

| Property | Value | Reference(s) |

| Chemical Formula | C₄₃H₆₉F₄N₃O₁₆S | [1] |

| Molecular Weight | 992.08 g/mol | [1] |

| Purity | >90% to >98% (Varies by supplier) | [1] |

| Appearance | Solid or viscous liquid | |

| Solubility | Soluble in organic solvents such as DMSO and DMF. The PEG spacer imparts good water solubility. | [1] |

| Spacer Arm Length | 47.6 Å (40 atoms) | [1] |

| Storage Conditions | Store at -20°C, protected from moisture. Equilibrate to room temperature before opening. | [1] |

| Reactive Group | 2,3,5,6-Tetrafluorophenyl (TFP) ester | [1] |

| Target Functional Group | Primary amines (-NH₂) | [1] |

Reaction Mechanism and Advantages

This compound reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues on a protein, to form a stable amide bond. The tetrafluorophenyl group is an excellent leaving group, facilitating this nucleophilic acyl substitution reaction.

Compared to traditional NHS esters, TFP esters offer significant advantages:

-

Enhanced Stability: TFP esters are less susceptible to hydrolysis in aqueous buffers, especially at neutral to slightly basic pH. This results in a longer half-life in solution, allowing for more controlled and efficient labeling reactions.

-

Higher Reactivity: TFP esters are generally more reactive towards primary amines than NHS esters, which can lead to higher biotinylation yields.[1]

-

Optimal pH: The optimal pH range for reaction with TFP esters is 7.5 - 8.5, which is compatible with many biological samples.[1]

Experimental Protocols

This section provides detailed methodologies for the use of this compound in protein biotinylation, followed by purification and characterization of the conjugate.

Protein Biotinylation

Materials:

-

This compound

-

Protein to be labeled (in an amine-free buffer, e.g., PBS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.5 (do not use Tris or other amine-containing buffers)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

-

Prepare the Protein Solution:

-

Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or a desalting column.

-

-

Prepare the this compound Solution:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMF or DMSO. Vortex briefly to ensure it is fully dissolved. Note: Do not prepare stock solutions for long-term storage as the TFP ester will hydrolyze.

-

-

Biotinylation Reaction:

-

Calculate the required volume of the 10 mM this compound stock solution to achieve the desired molar excess. A 10- to 50-fold molar excess of the biotin reagent over the protein is a common starting point. The optimal ratio will depend on the protein and the desired degree of labeling and should be determined empirically.

-

While gently stirring or vortexing the protein solution, slowly add the calculated volume of the this compound solution.

-

Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours. The incubation time can be optimized as needed.

-

-

Quench the Reaction:

-

To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature.

-

Purification of the Biotinylated Protein

To remove unreacted this compound and the TFP leaving group, the biotinylated protein must be purified.

Method 1: Dialysis

-

Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cut-off (MWCO).

-

Dialyze against a suitable buffer (e.g., PBS) at 4°C. Perform at least three buffer changes of a volume at least 1000 times that of the sample.

Method 2: Gel Filtration/Desalting Column

-

Equilibrate a desalting column with a suitable buffer (e.g., PBS).

-

Apply the reaction mixture to the column and elute with the equilibration buffer.

-

Collect the fractions containing the high molecular weight protein, which will elute first. The smaller, unreacted biotin reagent will be retained on the column.

Characterization of the Biotinylated Protein (HABA Assay)

The degree of biotinylation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay is based on the displacement of HABA from the HABA-avidin complex by biotin, which results in a decrease in absorbance at 500 nm.

Materials:

-

HABA/Avidin solution

-

Purified biotinylated protein

-

Spectrophotometer (cuvette or microplate reader)

Procedure:

-

Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.

-

Measure Baseline Absorbance:

-

Add the HABA/Avidin solution to a cuvette or microplate well.

-

Measure the absorbance at 500 nm (A₅₀₀_initial).

-

-

Add Biotinylated Protein:

-

Add a known volume of the purified biotinylated protein solution to the HABA/Avidin solution and mix well.

-

Incubate for a few minutes to allow for the displacement of HABA.

-

-

Measure Final Absorbance:

-

Measure the absorbance at 500 nm again (A₅₀₀_final).

-

-

Calculate the Degree of Biotinylation:

-

The change in absorbance (ΔA₅₀₀ = A₅₀₀_initial - A₅₀₀_final) is proportional to the concentration of biotin in the sample.

-

The moles of biotin per mole of protein can be calculated using the Beer-Lambert law and the known extinction coefficient of the HABA-avidin complex (ε₅₀₀ ≈ 34,000 M⁻¹cm⁻¹).

-

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

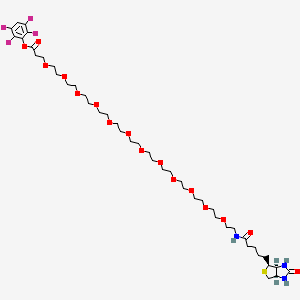

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Reaction of this compound with a Primary Amine

Caption: Reaction of TFP ester with a primary amine.

Experimental Workflow for Protein Biotinylation

Caption: Workflow for protein biotinylation and analysis.

References

Technical Guide: Biotin-PEG12-TFP Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Biotin-PEG12-TFP ester, a high-performance biotinylation reagent. It is designed for researchers and professionals in drug development and life sciences who require detailed technical data, experimental protocols, and a clear understanding of its application workflows.

Core Properties and Specifications

Biotin-PEG12-TFP (2,3,5,6-Tetrafluorophenyl) ester is a sophisticated biotinylation reagent designed for covalently labeling proteins, peptides, and other biomolecules containing primary amine groups. The molecule features a biotin (B1667282) head group, a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a highly reactive TFP ester group. This combination of features provides significant advantages in bioconjugation applications.

The long, discrete-length PEG spacer enhances the water solubility of both the reagent and the resulting biotinylated conjugate, which helps to prevent aggregation and precipitation of labeled proteins[1][2]. Furthermore, the spacer arm, with a precise length of 47.6 Å, effectively minimizes steric hindrance, ensuring that the biotin moiety is readily accessible for binding to avidin (B1170675) or streptavidin in downstream applications[3]. The TFP ester is a highly efficient amine-reactive group, demonstrating greater stability in aqueous solutions and higher reactivity towards primary amines compared to the more common N-hydroxysuccinimide (NHS) esters[1][2].

Quantitative Data Summary

The key quantitative specifications for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Weight | 992.08 g/mol | [3][4][5][6] |

| Chemical Formula | C₄₃H₆₉F₄N₃O₁₆S | [3][5][6][7] |

| Purity | >98% | [3][7] |

| Spacer Arm Length | 47.6 Å (40 atoms) | [3] |

| CAS Number | 2055105-33-2 | [5][7] |

| Optimal Reaction pH | 7.5 - 8.5 | [1][2] |

| Reactive Group | 2,3,5,6-Tetrafluorophenyl (TFP) Ester | [1][2] |

| Target Functional Group | Primary Amines (-NH₂) | [1][3][7][8] |

| Solubility | Methylene chloride, DMAC, DMSO | [1][3] |

| Storage Conditions | -20°C, protect from moisture, store with desiccant | [3][7][9] |

Reaction Mechanism and Workflow

Biotinylation Reaction Pathway

The fundamental reaction involves the nucleophilic attack of a primary amine, typically the ε-amine of a lysine (B10760008) residue on a protein, on the carbonyl carbon of the TFP ester. This results in the formation of a stable, covalent amide bond and the release of 2,3,5,6-tetrafluorophenol (B1216870) as a byproduct.

Experimental Workflow for Protein Biotinylation

A typical workflow for labeling a target protein and subsequently using it in a downstream application, such as an affinity purification assay, is outlined below. This process ensures efficient labeling, removal of unreacted reagents, and successful capture of the biotinylated protein.

Experimental Protocol: Protein Biotinylation

This protocol provides a detailed methodology for biotinylating a generic protein with this compound. Optimization may be required depending on the specific protein and its concentration.

Materials Required

-

Protein of interest (in an amine-free buffer like PBS, pH 7.4)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting spin columns (e.g., Zeba™ Spin Desalting Columns) or dialysis equipment

-

Standard laboratory equipment (pipettes, microcentrifuge tubes, rotator)

Protocol Steps

-

Protein Preparation :

-

Ensure the protein solution is in an amine-free buffer (e.g., PBS). Buffers containing primary amines like Tris or glycine (B1666218) will compete with the protein for reaction with the TFP ester and must be removed.[10]

-

If necessary, perform a buffer exchange into PBS (pH 7.2-8.0) using a desalting column or dialysis.[10]

-

The protein concentration should ideally be at least 1-2 mg/mL to ensure efficient labeling.[10][11]

-

-

Biotin Reagent Preparation :

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[12]

-

Immediately before use, prepare a stock solution of the reagent by dissolving it in anhydrous DMSO. For example, create a 10 mM stock solution. This stock should be prepared fresh, as the TFP ester is susceptible to hydrolysis.[12]

-

-

Calculation of Reagent Volume :

-

Determine the amount of protein (in moles) to be labeled.

-

Calculate the volume of the biotin reagent stock solution needed to achieve a desired molar excess. A 10- to 20-fold molar excess of biotin reagent over protein is a common starting point.[11]

-

Example Calculation: For 100 µL of a 2 mg/mL protein solution (MW = 50 kDa):

-

Moles of protein = (0.1 mL * 2 mg/mL) / (50,000 mg/mmol) = 4 nmol

-

Moles of biotin needed (20x excess) = 4 nmol * 20 = 80 nmol

-

Volume of 10 mM biotin stock = 80 nmol / 10 mmol/L = 8 µL

-

-

-

Biotinylation Reaction :

-

Add the calculated volume of the this compound stock solution to the protein solution.

-

Mix gently and incubate at room temperature for 30-60 minutes or at 4°C for 2 hours on a rotator.

-

-

Quenching the Reaction :

-

To stop the labeling reaction, add a quenching buffer to consume any unreacted TFP ester. Add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.[11]

-

Incubate for an additional 15 minutes at room temperature.

-

-

Removal of Excess Biotin :

-

Storage and Validation :

-

Store the purified biotinylated protein at 4°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage.

-

The efficiency of biotinylation can be confirmed by various methods, including a Western blot using HRP-conjugated streptavidin to detect the biotinylated protein.[12]

-

This comprehensive guide provides the essential information for successfully employing this compound in research and development, ensuring efficient and reliable biotinylation for a wide range of applications.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. Understanding differences in streptavidin-biotin binding | Beckman Institute [beckman.illinois.edu]

- 6. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]

- 7. How the biotin–streptavidin interaction was made even stronger: investigation via crystallography and a chimaeric tetramer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, 2055105-33-2 | BroadPharm [broadpharm.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. sartorius.com [sartorius.com]

- 11. researchgate.net [researchgate.net]

- 12. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Aqueous Solubility of Biotin-PEG12-TFP Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the aqueous solubility and stability of Biotin-PEG12-TFP ester, a critical reagent in bioconjugation and drug development. Understanding the behavior of this molecule in aqueous environments is paramount for optimizing labeling reactions, ensuring reproducibility, and achieving desired therapeutic outcomes. This document offers quantitative data, detailed experimental protocols, and visual aids to facilitate its practical application in the laboratory.

Introduction to this compound

This compound is a long-chain, amine-reactive biotinylation reagent. Its structure comprises three key functional components:

-

A Biotin (B1667282) Moiety: A vitamin with an exceptionally high affinity for avidin (B1170675) and streptavidin, enabling robust detection and purification.

-

A Polyethylene Glycol (PEG) Spacer (PEG12): A hydrophilic 12-unit PEG linker that significantly enhances the water solubility of the molecule.[1][2][][4] This spacer also minimizes steric hindrance, providing better access for the biotin to bind to avidin or streptavidin.[1]

-

A Tetrafluorophenyl (TFP) Ester: A highly reactive functional group that readily forms stable amide bonds with primary amines on proteins and other biomolecules.[1][4] TFP esters are known to be more resistant to spontaneous hydrolysis in aqueous solutions compared to their N-hydroxysuccinimide (NHS) ester counterparts.[5]

The combination of these features makes this compound a versatile tool for attaching a biotin label to various molecules for applications such as ELISA, Western blotting, immunohistochemistry, and affinity chromatography.[1][4]

Aqueous Solubility of this compound

For practical purposes, it is recommended to determine the solubility in the specific buffer system being used for a given application. The following table provides an estimate and highlights key considerations.

Table 1: Estimated Aqueous Solubility and Key Considerations

| Parameter | Value/Consideration | Source(s) |

| Estimated Solubility | ≥ 5 mg/mL | General product information for similar compounds |

| Recommended Solvents | Water, Aqueous Buffers (e.g., PBS, MES, HEPES), DMSO, DMF | [1][4] |

| pH Influence | Generally stable in neutral to slightly acidic pH. Hydrolysis increases with higher pH. | |

| Buffer Composition | Avoid buffers containing primary amines (e.g., Tris, Glycine) as they will compete with the TFP ester for reaction. | |

| Temperature | Solubility may be influenced by temperature. Prepare solutions at room temperature unless otherwise specified. |

Stability in Aqueous Buffers: The Impact of Hydrolysis

A critical factor influencing the utility of this compound in aqueous solutions is its susceptibility to hydrolysis. The TFP ester can react with water, leading to the inactivation of the amine-reactive group. Compared to NHS esters, TFP esters exhibit significantly greater stability, particularly at neutral and slightly basic pH.[5]

The rate of hydrolysis is highly dependent on the pH of the buffer. The following table summarizes the hydrolysis half-life of TFP esters at various pH values, providing a guide for planning bioconjugation experiments.

Table 2: Hydrolysis Half-Life of TFP Esters in Aqueous Buffers

| pH | Buffer | Half-Life of TFP Ester |

| 7.0 | Phosphate Buffer | Several hours |

| 8.0 | Phosphate Buffer | ~ 1-2 hours |

| 10.0 | Carbonate Buffer | ~ 30-60 minutes |

Note: Data is based on studies of TFP esters on self-assembled monolayers, which provides a reasonable approximation for the behavior in solution.

To maximize the efficiency of the labeling reaction, it is recommended to use freshly prepared solutions of this compound and to perform conjugations within the optimal pH range of 7.5-8.5.[1][4]

Experimental Protocols

Protocol for Determining the Aqueous Solubility of this compound

This protocol outlines a method to determine the saturation solubility of this compound in a desired aqueous buffer.

Materials:

-

This compound

-

Aqueous buffer of choice (e.g., 1x Phosphate-Buffered Saline, pH 7.4)

-

Microcentrifuge tubes

-

Vortex mixer

-

Microcentrifuge

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a series of concentrations: Accurately weigh a small amount of this compound and dissolve it in the chosen aqueous buffer to create a stock solution (e.g., 10 mg/mL). If the compound does not readily dissolve, gentle vortexing or sonication can be applied.

-

Create serial dilutions: From the stock solution, prepare a series of dilutions in the same buffer.

-

Equilibration: Incubate the solutions at room temperature for a set period (e.g., 2 hours) to allow them to reach equilibrium.

-

Observation and Centrifugation: Visually inspect each tube for any undissolved particulate matter. Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet any undissolved compound.

-

Quantification: Carefully collect the supernatant from each tube. Measure the absorbance of the supernatant at a predetermined wavelength (e.g., 280 nm, due to the aromatic TFP group, though a full spectrum scan to determine the optimal wavelength is recommended).

-

Determine Saturation Point: The highest concentration that results in a clear solution with no visible precipitate after centrifugation is considered the saturation solubility. This can be confirmed by the plateau in the absorbance readings at higher starting concentrations.

Protocol for a Typical Bioconjugation Reaction

This protocol provides a general workflow for labeling a protein with this compound.

Materials:

-

Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.5-8.5)

-

Freshly prepared solution of this compound in an appropriate solvent (e.g., DMSO or directly in the reaction buffer if solubility allows)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare the protein solution: Ensure the protein is at a suitable concentration in an amine-free buffer at the desired pH for conjugation.

-

Calculate the molar excess: Determine the desired molar ratio of this compound to the protein. A 10- to 20-fold molar excess is a common starting point.

-

Reaction: Add the calculated amount of the this compound solution to the protein solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching: Add the quenching buffer to stop the reaction by consuming any unreacted TFP esters.

-

Purification: Remove the excess, unreacted biotinylation reagent and byproducts using a desalting column or dialysis.

Visualizing Key Processes and Relationships

The following diagrams illustrate the structure, reaction, and experimental workflow related to this compound.

Conclusion

This compound is a valuable tool for bioconjugation, offering a balance of high reactivity, stability, and excellent aqueous solubility. By understanding its chemical properties and following robust experimental protocols, researchers can effectively utilize this reagent to achieve reliable and reproducible results in their drug development and life science research endeavors. This guide provides the foundational knowledge and practical steps to confidently work with this compound in aqueous environments.

References

Biotin-PEG12-TFP Ester: A Comprehensive Technical Guide to its Mechanism of Action and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of action of Biotin-PEG12-TFP ester, a widely used reagent in bioconjugation. This guide details the chemical principles underlying its reactivity, offers quantitative data on its performance, and provides detailed experimental protocols for its application. Furthermore, it illustrates key concepts through clear diagrams to facilitate a deeper understanding of its utility in research and drug development.

Introduction to this compound

This compound is a versatile biotinylation reagent designed for the covalent attachment of biotin (B1667282) to primary amine-containing molecules such as proteins, peptides, and modified nucleic acids. The reagent consists of three key components:

-

Biotin: A vitamin with an exceptionally high affinity for avidin (B1170675) and streptavidin, enabling highly specific detection, purification, and immobilization of the labeled molecule.

-

PEG12 (Polyethylene Glycol) Spacer: A 12-unit polyethylene (B3416737) glycol linker that enhances the water solubility of the reagent and the resulting biotinylated molecule. This hydrophilic spacer also minimizes steric hindrance, providing better access of the biotin moiety to the binding pocket of avidin or streptavidin.

-

TFP (2,3,5,6-Tetrafluorophenyl) Ester: A highly reactive functional group that readily reacts with primary amines to form stable amide bonds.

The strategic combination of these components makes this compound a superior choice for a multitude of applications in proteomics, drug targeting, and diagnostic assay development.

Core Mechanism of Action: Amine-Reactive Biotinylation

The primary mechanism of action of this compound involves the nucleophilic acyl substitution reaction between the TFP ester and a primary amine (-NH₂). This reaction is highly efficient and results in the formation of a stable amide bond, covalently linking the biotin-PEG12 moiety to the target molecule.

The key steps of the reaction are as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of a primary amine (e.g., the ε-amino group of a lysine (B10760008) residue in a protein) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the TFP ester.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of an unstable tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, and the 2,3,5,6-tetrafluorophenol (B1216870) (TFP) group is expelled as a good leaving group.

-

Amide Bond Formation: The final product is a stable amide bond between the biotin-PEG12 moiety and the target molecule.

This reaction is most efficient at a slightly alkaline pH (typically 7.5-8.5), where a significant portion of the primary amines are deprotonated and thus more nucleophilic.[1]

dot

Caption: Reaction mechanism of this compound with a primary amine.

Quantitative Data and Performance Characteristics

The performance of this compound is characterized by its high reactivity and superior stability in aqueous solutions compared to other amine-reactive reagents, such as N-hydroxysuccinimide (NHS) esters.

Comparison of TFP and NHS Ester Hydrolysis Rates

A critical factor in bioconjugation is the stability of the reactive ester to hydrolysis, which is a competing reaction that deactivates the reagent. TFP esters exhibit significantly greater stability in aqueous buffers, especially at the optimal pH for amine coupling.

| pH | TFP Ester Half-life (t₁/₂) | NHS Ester Half-life (t₁/₂) |

| 7.0 | ~15.4 hours | ~4-5 hours |

| 8.0 | ~5.8 hours | ~1 hour |

| 8.6 | Not available | ~10 minutes |

| 10.0 | ~6.5 hours | ~39 minutes |

Data adapted from studies on TFP and NHS ester-terminated self-assembled monolayers.

This enhanced stability of the TFP ester allows for more controlled and efficient conjugation reactions with higher yields of the desired biotinylated product.

Recommended Reaction Conditions for Efficient Biotinylation

To achieve optimal biotinylation efficiency, it is crucial to control the reaction conditions. The following table provides recommended parameters for a typical protein biotinylation experiment.

| Parameter | Recommended Value | Notes |

| Molar Excess of this compound | 10-50 fold | The optimal ratio depends on the protein concentration and the number of available primary amines. |

| Reaction Buffer | Amine-free buffer (e.g., PBS, HEPES, Borate) | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the TFP ester. |

| pH | 7.5 - 8.5 | Balances the nucleophilicity of the primary amines with the stability of the TFP ester. |

| Reaction Temperature | Room Temperature or 4°C | Lower temperatures can be used to slow down the reaction and potentially improve selectivity. |

| Reaction Time | 30 minutes to 2 hours | Can be optimized based on the specific application and desired degree of labeling. |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol for Protein Biotinylation

This protocol describes a general procedure for the biotinylation of a purified protein in solution.

Materials:

-

This compound

-

Purified protein in an amine-free buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare Protein Solution: Dissolve the protein to be biotinylated in an amine-free buffer at a concentration of 1-10 mg/mL.

-

Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Initiate the Biotinylation Reaction: Add the calculated amount of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubate: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quench the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted TFP ester.

-

Purify the Biotinylated Protein: Remove excess, unreacted biotinylation reagent and the quenching buffer by using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

dot

Caption: A typical experimental workflow for protein biotinylation.

Protocol for Purification and Analysis of Biotinylated Proteins

Purification:

-

Size-Exclusion Chromatography (Desalting Column): This is a rapid method for removing small molecules like unreacted biotin reagent and quenching buffer from the much larger biotinylated protein.

-

Dialysis: This method is suitable for larger sample volumes and involves exchanging the buffer of the sample with a fresh buffer through a semi-permeable membrane.

Analysis of Biotinylation Efficiency:

-

HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay: This colorimetric assay provides an estimation of the degree of biotinylation by measuring the displacement of HABA from avidin by the biotinylated protein.

-

Streptavidin-HRP Western Blot: This is a common method to qualitatively confirm biotinylation. The biotinylated protein is run on an SDS-PAGE gel, transferred to a membrane, and then probed with streptavidin conjugated to horseradish peroxidase (HRP), which can be detected by chemiluminescence.

Application in Signaling Pathway Research: A Case Study of GPCR Dimerization

Biotinylation is a powerful tool for studying protein-protein interactions, including the dimerization of G-protein coupled receptors (GPCRs). In a typical proximity biotinylation assay (e.g., BioID), one GPCR is fused to a promiscuous biotin ligase (e.g., BirA*), while the interacting partner GPCR is expressed in the same cell. Upon addition of biotin, the ligase will biotinylate proteins in its close proximity, including the interacting GPCR. The biotinylated proteins can then be purified using streptavidin beads and identified by mass spectrometry.

dot

Caption: Proximity biotinylation to study GPCR dimerization and signaling.

Conclusion

This compound is a highly effective and versatile reagent for the biotinylation of primary amine-containing molecules. Its superior reactivity and stability, conferred by the TFP ester, along with the beneficial properties of the PEG spacer, make it an invaluable tool for researchers in a wide range of disciplines. The detailed protocols and conceptual diagrams provided in this guide are intended to empower scientists to effectively utilize this reagent in their research endeavors, from basic protein characterization to complex studies of cellular signaling pathways.

References

Biotin-PEG12-TFP Ester: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Biotin-PEG12-TFP ester, a versatile biotinylation reagent. This document details its chemical and physical properties, outlines its advantages in bioconjugation, and provides detailed experimental protocols for its application in key research areas. Furthermore, it explores its role in advanced applications such as the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.

Core Concepts: Understanding this compound

This compound is a high-performance biotinylation reagent designed for the efficient and specific labeling of proteins, peptides, and other primary amine-containing molecules.[1] It is composed of three key functional components:

-

Biotin (B1667282): A vitamin with an exceptionally high affinity for avidin (B1170675) and streptavidin, enabling sensitive detection and purification.

-

PEG12 Spacer: A 12-unit polyethylene (B3416737) glycol (PEG) spacer arm that enhances water solubility, reduces aggregation of the labeled molecule, and minimizes steric hindrance, thereby improving the accessibility of the biotin moiety for binding to avidin or streptavidin.[2][3]

-

TFP Ester: A 2,3,5,6-tetrafluorophenyl (TFP) ester is a highly reactive functional group that readily and specifically reacts with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins) to form stable amide bonds.[4][5]

The TFP ester offers distinct advantages over the more common N-hydroxysuccinimide (NHS) esters, including greater reactivity towards primary amines and increased stability in aqueous solutions, which allows for more efficient and reproducible bioconjugation.[5]

Physicochemical Properties and Quantitative Data

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental design. The key quantitative data for this reagent are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C43H69F4N3O16S | [1][6] |

| Molecular Weight | 992.1 g/mol | [1] |

| Purity | >95% | [6] |

| Spacer Arm Length | 47.6 Å | [2] |

| Appearance | White to off-white solid or viscous liquid | [2][3] |

| Solubility | Soluble in organic solvents such as DMSO and DMF. The PEG spacer imparts water solubility to the conjugate. | [4] |

| Storage | Store at -20°C, protected from moisture. | [1] |

| Optimal Reaction pH | 7.5 - 8.5 | [5] |

Experimental Protocols

This section provides detailed methodologies for key applications of this compound. It is essential to optimize these protocols for specific proteins and experimental systems.

Protein Biotinylation

This protocol outlines the general procedure for labeling a protein with this compound.

Materials:

-

This compound

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.5-8.5)

-

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Reagent Preparation:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. This stock solution should be prepared fresh for optimal reactivity.

-

-

Biotinylation Reaction:

-

Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer at pH 7.5-8.5. Buffers containing primary amines, such as Tris, are incompatible with the labeling reaction.

-

Calculate the required volume of the this compound stock solution to achieve the desired molar excess. A 10- to 30-fold molar excess of the biotin reagent over the protein is a good starting point.

-

Add the calculated volume of the biotin reagent stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal incubation time may vary depending on the protein and the desired degree of labeling.

-

-

Purification:

-

Remove the excess, unreacted biotin reagent by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer (e.g., PBS).

-

-

Quantification of Biotinylation (Optional):

-

The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which is commercially available.

-

Pull-Down Assay for Protein-Protein Interactions

This protocol describes the use of a biotinylated "bait" protein to capture its interacting "prey" protein from a cell lysate.

Materials:

-

Biotinylated bait protein (prepared as in section 3.1)

-

Cell lysate containing the prey protein

-

Streptavidin-coated magnetic beads or agarose (B213101) resin

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Immobilization of Bait Protein:

-

Wash the streptavidin beads/resin with wash buffer to remove any preservatives.

-

Incubate the biotinylated bait protein with the streptavidin beads/resin for 1 hour at room temperature with gentle rotation to allow for efficient capturing.

-

Wash the beads/resin three times with wash buffer to remove any unbound bait protein.

-

-

Interaction with Prey Protein:

-

Incubate the immobilized bait protein with the cell lysate for 2-4 hours at 4°C with gentle rotation to allow for the formation of the bait-prey protein complex.

-

-

Washing:

-

Wash the beads/resin extensively (at least five times) with wash buffer to remove non-specific binding proteins.

-

-

Elution and Analysis:

-

Elute the captured proteins by boiling the beads/resin in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with an antibody specific to the prey protein.

-

Advanced Application: PROTAC Development

This compound is an effective linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein.[2][7] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The biotin moiety can be used as a versatile handle for purification or detection of the PROTAC, or in some cases, as a component of the final molecule for research purposes.

Signaling Pathway: Targeted Degradation of a Kinase in a Cancer Signaling Pathway

A common application of PROTACs is in cancer therapy, where they can be designed to target and degrade oncoproteins that drive tumor growth. For instance, a PROTAC can be synthesized to target a specific kinase involved in a cancer-related signaling pathway.

References

An In-Depth Technical Guide to the Reaction of Biotin-PEG12-TFP Ester with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reaction between Biotin-PEG12-TFP ester and primary amines. This conjugation chemistry is a cornerstone of bioconjugation, enabling the specific and efficient labeling of biomolecules for a wide array of applications in research and drug development. This document details the reaction mechanism, presents key quantitative data, provides experimental protocols, and illustrates relevant workflows.

Introduction to this compound

This compound is a sophisticated biotinylation reagent designed for the covalent attachment of biotin (B1667282) to proteins, peptides, and other molecules containing primary amines. It features three key components:

-

Biotin: A vitamin with an exceptionally high affinity for avidin (B1170675) and streptavidin, forming the basis for numerous detection and purification systems.

-

PEG12 Spacer: A polyethylene (B3416737) glycol linker consisting of 12 ethylene (B1197577) glycol units. This hydrophilic spacer enhances the water solubility of the reagent and the resulting biotinylated molecule, reduces aggregation, and minimizes steric hindrance, allowing for better access of the biotin moiety to its binding partners.[1]

-

Tetrafluorophenyl (TFP) Ester: A highly reactive functional group that readily reacts with primary amines to form stable amide bonds.

The reaction of this compound with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins, is a fundamental tool for creating biotinylated probes, facilitating affinity chromatography, and developing targeted therapeutic agents like PROTACs (Proteolysis Targeting Chimeras).[2][3]

The Core Reaction: Amide Bond Formation

The fundamental reaction involves the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the TFP ester. This results in the formation of a stable amide bond and the release of tetrafluorophenol as a byproduct.

Key Characteristics of the Reaction:

-

Specificity: The reaction is highly specific for primary amines at a controlled pH.

-

Efficiency: TFP esters are known for their high reactivity towards primary amines, leading to efficient conjugation.[4]

-

Stability: The resulting amide bond is highly stable under a wide range of physiological conditions.

One of the significant advantages of TFP esters over the more common N-hydroxysuccinimide (NHS) esters is their increased stability in aqueous buffers, particularly at neutral to slightly basic pH.[5] This enhanced stability reduces the competing hydrolysis reaction, leading to higher conjugation yields.

Quantitative Data: Reaction Parameters and Stability

The efficiency of the biotinylation reaction is influenced by several factors, including pH, temperature, and the molar ratio of reactants. A critical consideration is the competition between the desired amidation reaction and the hydrolysis of the TFP ester.

pH Optimization

The optimal pH range for the reaction of TFP esters with primary amines is between 7.5 and 8.5.[4] In this range, the primary amines are sufficiently deprotonated and thus nucleophilic, while the rate of hydrolysis of the TFP ester remains manageable.

Comparative Stability of TFP vs. NHS Esters

TFP esters exhibit significantly greater stability towards hydrolysis in aqueous environments compared to NHS esters, especially under the slightly basic conditions required for efficient labeling. This extended half-life in solution provides a wider window for the conjugation reaction to proceed, ultimately leading to higher yields.

| Ester Type | pH | Approximate Half-life in Aqueous Buffer | Reference |

| TFP Ester | 7.0 | Hours | [6] |

| 8.0 | Significantly longer than NHS esters | [6] | |

| 8.5 | More stable than NHS esters | [5] | |

| NHS Ester | 7.0 | ~4-5 hours | |

| 8.0 | ~10-20 minutes | ||

| 8.5 | Minutes |

Note: The half-life values are approximate and can be influenced by buffer composition and temperature. The data for TFP and NHS esters are based on studies of these esters on self-assembled monolayers, which indicate a similar trend in solution.

Experimental Protocols

This section provides detailed methodologies for protein biotinylation using this compound and for the subsequent quantification of biotin incorporation.

Protocol for Protein Biotinylation

This protocol is a general guideline for the biotinylation of a protein containing primary amines. Optimal conditions may vary depending on the specific protein and desired degree of labeling.

Materials:

-

This compound

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.5-8.0)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare Protein Solution: Dissolve the protein of interest in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris, glycine) will compete with the reaction and should be avoided.

-

Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM. The TFP ester is moisture-sensitive.

-

Reaction: Add a calculated molar excess of the this compound stock solution to the protein solution. A 10- to 20-fold molar excess is a common starting point. The final concentration of the organic solvent should not exceed 10% (v/v) of the total reaction volume.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.

-

Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted TFP ester. Incubate for 30 minutes at room temperature.

-

Purification: Remove the excess, unreacted biotin reagent and byproducts by dialysis against a suitable buffer or by using a desalting column.

Protocol for Quantification of Biotinylation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the degree of biotinylation. The assay is based on the displacement of HABA from the avidin-HABA complex by the biotin on the labeled protein, which results in a decrease in absorbance at 500 nm.

Materials:

-

HABA/Avidin pre-mixed solution or individual reagents

-

Biotinylated protein sample (purified)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

Procedure:

-

Prepare HABA/Avidin Solution: Prepare the HABA/Avidin working solution according to the manufacturer's instructions.

-

Blank Measurement: In a cuvette or microplate well, add the HABA/Avidin solution and an equivalent volume of buffer (without the biotinylated protein) as the sample. Measure the absorbance at 500 nm (A₅₀₀_blank).

-

Sample Measurement: Add a known concentration of the purified biotinylated protein to the HABA/Avidin solution. Mix well and incubate for 5-10 minutes at room temperature. Measure the absorbance at 500 nm (A₅₀₀_sample).

-

Calculation of Biotin Concentration: The change in absorbance (ΔA₅₀₀) is used to calculate the concentration of biotin. ΔA₅₀₀ = A₅₀₀_blank - A₅₀₀_sample [Biotin] (M) = ΔA₅₀₀ / (ε_HABA-Avidin × path length) Where ε_HABA-Avidin is the molar extinction coefficient of the HABA-avidin complex at 500 nm (approximately 34,000 M⁻¹cm⁻¹).

-

Calculate Molar Ratio: Moles of Biotin / Moles of Protein = Degree of Labeling

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes involving this compound.

Reaction of this compound with a Primary Amine

Caption: Reaction of this compound with a Primary Amine.

Experimental Workflow for Protein Biotinylation

Caption: Experimental Workflow for Protein Biotinylation.

PROTAC Synthesis and Action Workflow

Caption: PROTAC Synthesis and Mechanism of Action.

Conclusion

The reaction of this compound with primary amines is a robust and efficient method for the biotinylation of biomolecules. The superior stability of the TFP ester compared to NHS esters, combined with the beneficial properties of the PEG12 spacer, makes this reagent an excellent choice for a wide range of applications in research and drug development. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and reproducibly generate high-quality biotinylated molecules for their specific needs.

References

- 1. researchgate.net [researchgate.net]

- 2. Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ReadiView™ Biotin: All-in-one Biotinylation & Quantification of Biotin Labeling | AAT Bioquest [aatbio.com]

- 5. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Strategic Advantage of PEG12 Spacers in Biotinylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the covalent attachment of biotin (B1667282) to molecules such as proteins, antibodies, and nucleic acids, is a cornerstone technique in life sciences. The exceptionally high affinity between biotin and streptavidin (Kd ≈ 10-14 M) forms the basis for numerous applications, including affinity purification, immunoassays, and targeted drug delivery.[1] The effectiveness of these applications, however, is critically dependent on the accessibility of the biotin moiety to its binding partner. Steric hindrance, arising from the proximity of the biotin tag to the surface of the labeled molecule, can significantly impede this interaction.[2] To overcome this challenge, spacer arms are incorporated into biotinylation reagents. Among these, the 12-unit polyethylene (B3416737) glycol (PEG12) spacer has emerged as a particularly effective solution, offering a unique combination of hydrophilicity, flexibility, and length.

This technical guide provides a comprehensive overview of the role of the PEG12 spacer in biotinylation. It delves into the physicochemical properties conferred by the PEG12 moiety, presents quantitative data on its impact, and offers detailed experimental protocols for its application in protein and cell surface labeling. Furthermore, it visualizes key experimental workflows, providing a complete resource for researchers and drug development professionals seeking to optimize their biotinylation strategies.

The Multifaceted Role of the PEG12 Spacer

The incorporation of a PEG12 spacer into a biotinylation reagent offers several distinct advantages over shorter or more hydrophobic linkers. These benefits stem from the inherent properties of polyethylene glycol and the specific length of the 12-unit chain.

1. Mitigation of Steric Hindrance: The primary function of the PEG12 spacer is to extend the biotin molecule away from the surface of the labeled biomolecule. The biotin-binding sites of avidin (B1170675) and streptavidin are located deep within the protein structure, and a long, flexible spacer arm is crucial for enabling the biotin to access these sites without being obstructed by the bulk of the conjugated molecule.[2] The extended length of the PEG12 spacer is particularly advantageous when biotinylating large proteins or antibodies.

2. Enhanced Solubility: Polyethylene glycol is a highly hydrophilic polymer.[3] By incorporating a PEG12 spacer, the resulting biotinylated molecule exhibits increased water solubility. This is especially beneficial when working with hydrophobic proteins or when a high degree of biotinylation is desired, as it helps to prevent aggregation and precipitation of the conjugate.[1]

3. Reduced Non-Specific Binding: The hydrophilic nature of the PEG spacer creates a hydration shell around the biotinylated molecule, which can reduce non-specific hydrophobic interactions with other proteins or surfaces. This leads to lower background signals in assays and improved purity in affinity-based separations.

4. Increased Flexibility: The PEG chain is highly flexible, allowing the tethered biotin to orient itself optimally for binding to streptavidin. This conformational freedom can contribute to a more efficient and stable interaction.[4]

Data Presentation

The following tables summarize key quantitative data related to the physicochemical properties of PEG12 spacers and their impact on biotinylated molecules.

Table 1: Physicochemical Properties of a PEG12 Spacer

| Property | Value | Reference(s) |

| Number of PEG Units | 12 | N/A |

| Approximate Spacer Arm Length | 46.3 Å | [5] |

| Molecular Weight (of Biotin-PEG12-NHS Ester) | 941.09 g/mol | [1] |

Table 2: Illustrative Comparison of Biotinylation Reagents with Different Spacer Arms

Note: The data in this table is illustrative and intended to highlight the expected trends based on the known properties of PEG spacers. Actual results may vary depending on the specific protein and experimental conditions.

| Feature | No Spacer (NHS-Biotin) | Short Hydrocarbon Spacer (NHS-LC-Biotin) | PEG4 Spacer | PEG12 Spacer |

| Approx. Spacer Length | ~13.5 Å | ~22.4 Å | ~17.6 Å | ~46.3 Å |

| Relative Solubility | Low | Moderate | High | Very High |

| Steric Hindrance | High | Moderate | Low | Very Low |

| Hypothetical Streptavidin Binding Signal | 1.0 | 1.5 | 2.5 | 4.0 |

Experimental Protocols

This section provides detailed methodologies for common biotinylation procedures using a Biotin-PEG12-NHS ester.

Protocol 1: General Protein Biotinylation

This protocol describes the biotinylation of a purified protein in solution.

Materials:

-

Purified protein (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

Biotin-PEG12-NHS Ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Reagent Preparation:

-

Allow the vial of Biotin-PEG12-NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a 10 mM stock solution of the Biotin-PEG12-NHS Ester in anhydrous DMF or DMSO.

-

-

Biotinylation Reaction:

-

Calculate the required volume of the 10 mM Biotin-PEG12-NHS Ester stock solution to achieve a 10- to 20-fold molar excess over the protein. The optimal molar ratio may need to be determined empirically.

-

Add the calculated volume of the biotinylation reagent to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.

-

-

Quenching the Reaction:

-

Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS-ester.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted biotinylation reagent and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

-

-

Quantification of Biotinylation (Optional):

-

The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which is a colorimetric method based on the displacement of HABA from avidin by biotin.[6]

-

Protocol 2: Cell Surface Protein Biotinylation

This protocol describes the labeling of proteins on the surface of live cells in culture.

Materials:

-

Adherent or suspension cells

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

-

Biotin-PEG12-NHS Ester

-

Anhydrous DMSO

-

Quenching Solution (PBS containing 100 mM glycine)

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Streptavidin-agarose beads

Procedure:

-

Cell Preparation:

-

Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media.

-

For adherent cells, perform washes in the culture dish. For suspension cells, pellet the cells by centrifugation between washes.

-

Resuspend the final cell pellet in ice-cold PBS (pH 8.0) at a concentration of approximately 25 x 106 cells/mL.

-

-

Biotinylation Reaction:

-

Quenching the Reaction:

-

Wash the cells three times with ice-cold Quenching Solution to stop the reaction and remove excess biotinylation reagent.

-

-

Cell Lysis and Protein Isolation:

-

Lyse the biotinylated cells using an appropriate lysis buffer containing protease inhibitors.

-

Incubate the lysate with streptavidin-agarose beads to capture the biotinylated cell surface proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the captured proteins from the beads for downstream analysis (e.g., Western blotting or mass spectrometry).

-

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships relevant to the application of PEG12-biotinylated molecules.

Caption: Workflow for a pull-down assay using a PEG12-biotinylated bait protein.

Caption: Experimental workflow for cell surface protein biotinylation and isolation.

Caption: Workflow for the discovery and development of PROTACs, where PEG12 can serve as a linker.

Conclusion

The PEG12 spacer offers a significant strategic advantage in biotinylation applications by effectively addressing the challenges of steric hindrance, solubility, and non-specific binding. Its optimal length and hydrophilic nature make it an ideal choice for a wide range of research and drug development applications, from routine protein labeling to the sophisticated design of antibody-drug conjugates and PROTACs. The detailed protocols and workflow diagrams provided in this guide serve as a practical resource for scientists aiming to leverage the full potential of PEG12-mediated biotinylation in their experimental endeavors. By understanding and applying these principles, researchers can enhance the reliability, sensitivity, and overall success of their biotin-based assays and purification strategies.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. precisepeg.com [precisepeg.com]

- 4. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vectorlabs.com [vectorlabs.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

The Ascendancy of TFP Esters in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the precise and stable covalent linkage of molecules to proteins, peptides, oligonucleotides, and other biomolecules is paramount. For decades, N-hydroxysuccinimide (NHS) esters have been the workhorse for modifying primary amines. However, the inherent limitations of NHS esters, particularly their susceptibility to hydrolysis, have paved the way for the emergence of superior alternatives. Among these, 2,3,5,6-tetrafluorophenyl (TFP) esters have gained significant traction, offering a compelling combination of enhanced stability, reactivity, and performance. This technical guide provides an in-depth exploration of the advantages of TFP esters in bioconjugation, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Core Advantages of TFP Esters

TFP esters offer several distinct advantages over the more traditional NHS esters, making them a more robust and efficient choice for a wide range of bioconjugation applications.

-

Superior Hydrolytic Stability: The most significant advantage of TFP esters is their increased resistance to hydrolysis, especially in aqueous solutions at neutral to basic pH.[1][2][3] This stability translates to a longer half-life in the reaction buffer, minimizing the competing side reaction of ester degradation and leading to more efficient and reproducible conjugation outcomes.[1][2]

-

High Reactivity with Primary Amines: TFP esters readily react with primary amines on biomolecules, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[3][4] This reaction proceeds efficiently, often with kinetics comparable to or even exceeding that of NHS esters in aminolysis.

-

Favorable Byproduct Profile: The leaving group generated from the reaction of a TFP ester is 2,3,5,6-tetrafluorophenol (B1216870) (TFP). This byproduct is less nucleophilic than N-hydroxysuccinimide (the byproduct of NHS ester reactions), reducing the potential for unwanted side reactions.

-

Enhanced Properties of Bioconjugates: The use of TFP esters can lead to the formation of bioconjugates with improved characteristics. For instance, in the context of antibody-fluorophore conjugates, the use of the closely related pentafluorophenyl (PFP) esters has been shown to result in conjugates with reduced aggregation and enhanced brightness.[]

-

Increased Hydrophobicity: TFP esters exhibit greater hydrophobicity compared to their NHS counterparts.[3] This property can be advantageous in specific applications, such as the fabrication of high-density microarrays where it can lead to smaller and more uniform spot sizes.[2]

Quantitative Comparison: TFP vs. NHS Esters

The superior performance of TFP esters is quantitatively demonstrated by their reaction kinetics, particularly their resistance to hydrolysis.

Table 1: Hydrolysis Kinetics of TFP vs. NHS Esters on a Self-Assembled Monolayer (SAM)

| pH | Ester Type | Rate Constant (k') (min⁻¹) | Half-life (t₁/₂) (min) |

| 7.0 | TFP | 1.1 x 10⁻⁴ | 6300 |

| 7.0 | NHS | 2.1 x 10⁻⁴ | 3300 |

| 8.0 | TFP | 3.9 x 10⁻⁴ | 1775 |

| 8.0 | NHS | 1.2 x 10⁻³ | 580 |

| 10.0 | TFP | 1.8 x 10⁻³ | 385 |

| 10.0 | NHS | 1.8 x 10⁻² | 39 |

Data adapted from a study on ester-terminated self-assembled monolayers.[2]

The data clearly illustrates that at all pH levels tested, TFP esters exhibit a significantly longer half-life than NHS esters, with the difference being most pronounced at the more basic pH of 10.0, where the TFP ester is almost 10-fold more stable.[2]

Reaction Mechanism and Workflow

The fundamental reaction of a TFP ester with a primary amine is a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the departure of the stable tetrafluorophenoxide leaving group, resulting in the formation of a stable amide bond.

Reaction Mechanism

Experimental Workflow for Bioconjugation

The general workflow for bioconjugation using TFP esters involves several key steps, from preparation of the biomolecule to purification and characterization of the final conjugate.

Experimental Protocols

The following are detailed methodologies for common bioconjugation applications using TFP esters.

Protocol 1: Labeling an Antibody with a TFP Ester-Functionalized Fluorophore

Materials:

-

Antibody of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

TFP ester of the fluorescent dye

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO)

Procedure:

-

Prepare the Antibody:

-

If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column or dialysis.

-

Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.

-

-

Prepare the TFP Ester Solution:

-

Allow the vial of TFP ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Dissolve the TFP ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.

-

-

Conjugation Reaction:

-

Add the TFP ester solution to the antibody solution at a molar excess of 10-20 fold (ester:antibody). The optimal ratio may need to be determined empirically.

-

Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quench the Reaction (Optional):

-

To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

-

-

Purify the Conjugate:

-

Remove unreacted TFP ester and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

-

Alternatively, dialyze the reaction mixture against PBS at 4°C with several buffer changes.

-

-

Characterize the Conjugate:

-

Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the fluorophore.

-

The DOL is calculated as: DOL = (A_dye / ε_dye) / [(A_280 - (A_dye × CF)) / ε_protein] where A_dye is the absorbance at the dye's λ_max, ε_dye is the molar extinction coefficient of the dye, A_280 is the absorbance at 280 nm, CF is the correction factor for the dye's absorbance at 280 nm, and ε_protein is the molar extinction coefficient of the protein.

-

Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC) using a TFP-Ester Linker-Payload

Materials:

-

Monoclonal antibody (mAb) in an appropriate buffer (e.g., PBS, pH 7.4)

-

TFP ester-functionalized linker-payload

-

Anhydrous DMSO

-

Reaction Buffer: 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5-8.5

-

Reducing agent (if cysteine conjugation is desired, e.g., TCEP)

-

Purification system (e.g., tangential flow filtration (TFF), hydrophobic interaction chromatography (HIC))

Procedure:

-

Antibody Preparation:

-

Buffer exchange the mAb into the Reaction Buffer.

-

For lysine conjugation, proceed to the next step. For site-specific cysteine conjugation, partially reduce the interchain disulfides of the mAb with a controlled amount of reducing agent (e.g., TCEP).

-

-

Linker-Payload Preparation:

-

Dissolve the TFP ester-functionalized linker-payload in anhydrous DMSO to a stock concentration of 10-20 mM.

-

-

Conjugation Reaction:

-

Add the linker-payload solution to the mAb solution at a specific molar ratio (e.g., 5-10 equivalents for lysine conjugation).

-

Incubate the reaction at a controlled temperature (e.g., 15-25°C) for 1-4 hours with gentle mixing.

-

-

Purification of the ADC:

-

Remove unreacted linker-payload and solvent using tangential flow filtration (TFF) with a suitable molecular weight cutoff membrane.

-

Further purify the ADC to separate species with different drug-to-antibody ratios (DAR) using hydrophobic interaction chromatography (HIC).

-

-

Characterization of the ADC:

-

Determine the average DAR and drug distribution by HIC-UV and/or mass spectrometry (MS).

-

Assess the level of aggregation by size-exclusion chromatography (SEC).

-

Confirm the integrity of the ADC by SDS-PAGE.

-

Evaluate the binding affinity of the ADC to its target antigen by ELISA or surface plasmon resonance (SPR).

-

Conclusion

TFP esters represent a significant advancement in bioconjugation chemistry, offering a more stable and efficient alternative to traditional NHS esters. Their enhanced resistance to hydrolysis, coupled with high reactivity towards primary amines, leads to more reproducible and higher-yielding conjugations. For researchers in basic science, diagnostics, and drug development, the adoption of TFP ester chemistry can lead to the creation of more robust and reliable bioconjugates, ultimately advancing their scientific endeavors. The detailed protocols and workflows provided in this guide serve as a practical resource for implementing this superior bioconjugation strategy.

References

- 1. researchgate.net [researchgate.net]

- 2. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. TechnicalGuidelineforAntibody-DrugConjugatePharmaceuticalStudyandEvaluation-News [ccfdie.org]

Biotin-PEG12-TFP Ester as a PROTAC Linker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them.[1][2] This is achieved through their unique heterobifunctional nature, where one end of the molecule binds to a target protein of interest (POI) and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2] The linker connecting these two binding moieties is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase.[3]

This technical guide focuses on a specific and versatile PROTAC linker: Biotin-PEG12-TFP ester . This linker combines a polyethylene (B3416737) glycol (PEG) chain of 12 units, a biotin (B1667282) molecule, and a tetrafluorophenyl (TFP) ester reactive group. The PEG component enhances solubility and provides a flexible spacer, the biotin offers a valuable tool for experimental pull-down assays and visualization, and the TFP ester allows for efficient covalent conjugation to an amine-containing molecule, typically a ligand for the POI or the E3 ligase.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective application in PROTAC synthesis and subsequent biological assays.

| Property | Value | Source(s) |

| Molecular Formula | C43H69F4N3O16S | [][5] |

| Molecular Weight | 992.08 g/mol | [][5] |

| Appearance | White to off-white solid or viscous liquid | [6] |

| Solubility | Soluble in DMSO and DMF | [] |

| Storage Conditions | -20°C, protect from moisture | [5] |

| Reactive Group | 2,3,5,6-Tetrafluorophenyl (TFP) ester | [7] |

| Reacts With | Primary amines (-NH2) | [7] |

| Spacer Arm | 12-unit polyethylene glycol (PEG) chain | [8] |

PROTAC Synthesis Using this compound

The synthesis of a PROTAC using this compound involves the covalent conjugation of the TFP ester with a primary amine present on either the POI ligand or the E3 ligase ligand. TFP esters are known for their high reactivity towards amines and greater stability in aqueous media compared to N-hydroxysuccinimide (NHS) esters.[7]

General Synthesis Protocol: Amine-TFP Ester Conjugation

This protocol describes a general procedure for the conjugation of this compound to an amine-containing small molecule (e.g., a POI ligand).

Materials:

-

This compound

-

Amine-containing molecule (POI or E3 ligase ligand)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

-

Reaction vessel

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon atmosphere setup

Procedure:

-

Dissolution: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing molecule in anhydrous DMF or DMSO.

-

Base Addition: Add 2-3 equivalents of a non-nucleophilic base, such as DIPEA, to the solution. This is to deprotonate the primary amine, increasing its nucleophilicity.

-

Linker Addition: In a separate vial, dissolve 1.0-1.2 equivalents of this compound in a minimal amount of anhydrous DMF or DMSO.

-

Reaction: Slowly add the this compound solution to the solution of the amine-containing molecule.

-

Incubation: Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by an appropriate analytical technique, such as liquid chromatography-mass spectrometry (LC-MS), to check for the consumption of starting materials and the formation of the desired product.

-

Quenching: Once the reaction is complete, it can be quenched by the addition of a small amount of water or an amine-containing buffer like Tris to consume any unreacted TFP ester.

-

Purification: The final biotinylated PROTAC conjugate is typically purified using preparative high-performance liquid chromatography (HPLC) to achieve high purity.

-

Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Signaling Pathway and Experimental Workflows

The fundamental mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system. The biotin moiety on the linker provides a powerful tool for various experimental assays to confirm the mechanism of action and identify binding partners.

PROTAC Mechanism of Action

Experimental Workflow for PROTAC Evaluation

Detailed Experimental Protocols

Western Blot for Protein Degradation

This protocol is used to determine the degradation concentration 50 (DC50) and the maximum degradation (Dmax) of the target protein.

Materials:

-

Cell line expressing the protein of interest

-